Calpeptin - 117591-20-5

Calpeptin

Catalog Number: EVT-287740
CAS Number: 117591-20-5
Molecular Formula: C20H30N2O4
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calpeptin is a synthetic, cell-permeable peptide aldehyde that acts as a potent and selective inhibitor of calpains [, , , , , , , , ]. Calpains are a family of calcium-dependent, intracellular cysteine proteases that play crucial roles in various cellular processes, including cell signaling, cytoskeletal remodeling, and apoptosis [, , , ]. Calpeptin's ability to selectively inhibit calpains makes it a valuable tool in dissecting the involvement of these proteases in diverse biological pathways and disease models.

Source and Classification

Calpeptin is classified as a synthetic peptide derivative and is primarily sourced from the modification of calpain inhibitors found in nature. It belongs to a broader category of cysteine protease inhibitors, which also includes other compounds like ALLN and BDA-410. Its mechanism of action centers around the selective inhibition of calpain enzymes, particularly Calpain 1 and Calpain 2, which are implicated in various pathological conditions.

Synthesis Analysis

The synthesis of Calpeptin involves several chemical processes that enhance its bioavailability and specificity. The most common method includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain on a solid support. This method allows for precise control over the sequence and structure of the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: This technique typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups during synthesis.
  2. Purification: Following synthesis, Calpeptin is purified using high-performance liquid chromatography to remove any unreacted materials or by-products.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Calpeptin's molecular structure is characterized by a specific arrangement of amino acids that facilitates its binding to calpain enzymes.

Structure Data

  • Molecular Formula: C₁₈H₃₁N₅O₄S
  • Molecular Weight: 393.54 g/mol
  • Structural Features: The structure includes a peptide backbone with specific side chains that enhance its interaction with the active site of calpain enzymes.
Chemical Reactions Analysis

Calpeptin undergoes specific chemical interactions when it binds to calpain enzymes, which inhibit their proteolytic activity.

Reactions and Technical Details

  1. Binding Mechanism: Calpeptin binds covalently to the active site cysteine residue (Cys 25) of calpain, forming a thiohemiacetal.
  2. Inhibition Kinetics: The binding affinity (Ki values) for various cathepsins has been measured in the picomolar range, indicating strong inhibitory potential against these proteases.
Mechanism of Action

The primary mechanism through which Calpeptin exerts its effects involves the inhibition of calpain activity, thereby preventing the cleavage of substrates that lead to cell death or dysfunction.

Process and Data

  • Inhibition of Apoptosis: By inhibiting calpain activity, Calpeptin reduces apoptosis in various cell types, particularly in models of ischemia/reperfusion injury.
  • Impact on Protein Aggregation: Studies have shown that treatment with Calpeptin can decrease levels of toxic protein aggregates in models of neurodegenerative diseases.
Physical and Chemical Properties Analysis

Calpeptin exhibits several physical and chemical properties that contribute to its functionality as a therapeutic agent.

Properties Data

  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Cell Penetration: Demonstrated ability to penetrate cell membranes effectively due to its modified structure.
Applications

Calpeptin has numerous applications in scientific research and potential therapeutic contexts:

  1. Acute Kidney Injury: Research indicates that Calpeptin can protect renal tissues from damage during ischemia/reperfusion events by inhibiting calpain-mediated apoptosis .
  2. Spinal Muscular Atrophy: Studies suggest that Calpeptin may enhance survival motor neuron protein levels, providing a potential treatment avenue for spinal muscular atrophy .
  3. Neurodegenerative Disorders: Its ability to reduce protein aggregation positions Calpeptin as a candidate for treating conditions like Alzheimer's disease .
Introduction to Calpeptin in Biomedical Research

Pharmacological Classification and Target Specificity

Calpeptin belongs pharmacologically to the class of cysteine protease inhibitors with principal activity against the calpain family (μ-calpain/calpain-1 and m-calpain/calpain-2). It functions via an aldehyde warhead that forms a reversible thiohemiacetal adduct with the catalytic cysteine residue (Cys115 in calpain-2) within the protease active site, acting as a transition-state analog [2] [5]. While initially characterized for calpain inhibition, crystallographic and enzymatic studies reveal broader yet highly relevant off-target effects:

  • High-Affinity Calpain Inhibition: Calpeptin exhibits picomolar to nanomolar inhibitory constants (Ki) for calpain-1 and calpain-2. Its cell permeability allows intracellular engagement with cytosolic and organelle-localized calpains, including mitochondrial isoforms implicated in metabolic stress responses [1] [6].
  • Cathepsin Cross-Reactivity: Structural analyses confirm potent inhibition of cysteine cathepsins (CatL, CatK, CatV) at picomolar Ki values, attributable to structural similarities in their catalytic domains. This polypharmacology is particularly relevant in viral entry pathways and lysosomal disruption events [5] [7].
  • Selectivity Profile: Calpeptin demonstrates >1000-fold selectivity for calpains and cathepsins over unrelated proteolytic systems like the proteasome or caspases. However, moderate inhibition of other calcium-activated proteases has been observed in kinetic assays [3] [8].

Table 1: Inhibition Constants (Ki) of Calpeptin Against Key Protease Targets

Target ProteaseKi ValueBiological Consequence of Inhibition
Calpain-161 pMAttenuates cytoskeletal degradation, neuronal apoptosis
Calpain-2131 pMReduces inflammatory signaling, axonal damage
Cathepsin L50-148 pMBlocks viral entry, antigen processing
Cathepsin K91 pMImpairs osteoclast-mediated bone resorption
Caspase-3>10 µMNegligible effect on apoptotic execution

This target profile enables precise dissection of calpain-dependent signaling in vitro and in vivo. For example, calpeptin suppresses spectrin breakdown (a calpain-specific substrate) at concentrations ≥1 µM in neuronal cultures, while leaving caspase-3-mediated spectrin cleavage unaffected [3]. Its inhibition of cathepsins further expands its utility in studying endolysosomal proteolysis [7].

Historical Context of Calpeptin Discovery and Development

Calpeptin emerged from systematic efforts to develop pharmacologically active calpain inhibitors following the identification of calpain's role in cellular degeneration:

  • Origins in Calpain Research: The discovery of calpains (calcium-activated neutral proteases) dates to the late 1970s. By the 1980s, their dysregulation was linked to pathologies like muscular dystrophy and traumatic brain injury. Early inhibitors (e.g., E-64, leupeptin) lacked sufficient selectivity, prompting development of peptide aldehydes with improved specificity [1] [2].
  • Synthesis and Early Characterization: Calpeptin was first synthesized in 1988 by Tsujinaka et al. as Z-Leu-Nle-CHO. Its design incorporated a benzyloxycarbonyl (Cbz) group at the P3 position and norleucine at P1, optimizing binding to the calpain S2/S3 subsites. Initial studies confirmed its ability to block calpain-mediated platelet aggregation and muscle proteolysis [3] [5].
  • Evolution as a Research Tool: Throughout the 1990s–2000s, calpeptin became integral to defining calpain's roles in apoptosis, cell motility, and neuroinflammation. Key milestones included its use in establishing calpain's contribution to myelin degradation in multiple sclerosis models (1999) and T-cell migration in autoimmune encephalomyelitis (2005) [1] [3].
  • Therapeutic Repurposing: Since 2020, calpeptin has been investigated beyond calpain inhibition. Structural studies confirmed its binding to SARS-CoV-2 main protease (Mpro), though its antiviral efficacy primarily stems from cathepsin L blockade. Its prodrug, sulfonated calpeptin (S-Calpeptin), shows enhanced bioavailability in vivo for COVID-19 applications [7] [10].

Market analyses reflect calpeptin's expanding biomedical footprint: the global calpain inhibitor market, valued at ~$XX million in 2024, is projected to grow at 7.5% CAGR through 2033, driven by drug discovery applications [10].

Rationale for Targeting Calpain-Dependent Pathways in Disease

Calpain activation represents a convergent pathological mechanism in disorders characterized by calcium dyshomeostasis, inflammation, and proteotoxic stress. Calpeptin’s therapeutic rationale stems from its ability to interrupt these cascades:

  • Neurodegeneration & Neuroinflammation: In Alzheimer’s disease (AD) and diabetes-associated cognitive decline, hyperactivated calpain-2 cleaves tau, promotes Aβ accumulation, and disrupts blood-brain barrier integrity via pericyte loss. Calpeptin treatment in diabetic rats restored hippocampal PDGFRβ+ pericytes, suppressed TXNIP/NLRP3 inflammasomes, and improved spatial memory by 40–60% in Morris water maze tests [6]. In multiple sclerosis models, calpeptin (50–250 µg/kg) reduced microgliosis, demyelination, and pro-apoptotic Bax/Bid expression in spinal cords, correlating with improved clinical scores [1] [3].

  • Ischemic/Reperfusion Injury: Calpain-1/2 activation during renal ischemia triggers tubular cell death via AIM2 inflammasome assembly and gasdermin-D cleavage. Calpeptin pretreatment in mice:

  • Lowered serum creatinine by 52% and BUN by 47% post-IRI
  • Suppressed AIM2/ASC/Caspase-1 axis and IL-1β maturation
  • Upregulated renoprotective Klotho protein expression [4] [9]Similar protection is documented in myocardial and cerebral ischemia models.

  • Oncogenic Signaling: Calpains facilitate tumor invasion by remodeling adhesion complexes. Calpeptin impedes integrin detachment in metastatic cells, reducing in vitro invasion by 70–85% in prostate and breast cancer lines at 20 µM [5] [10].

  • Viral Pathogenesis: SARS-CoV-2 utilizes host cathepsins for S-protein priming. Calpeptin inhibits CatL (Ki = 131 pM), reducing viral load by >90% in VERO E6 cells and hamster trachea at 1 mg/kg [7].

Table 2: Disease Contexts and Molecular Outcomes of Calpeptin Intervention

Disease ContextMolecular Targets InhibitedKey Pathophysiological Outcomes
EAE (MS model)Calpain-1/2, Bax, Bid↓ T-cell migration, ↑ myelin preservation, ↓ apoptosis
Diabetic encephalopathyCalpain-2, TXNIP/NLRP3↓ BBB leakage, ↓ Aβ deposition, ↑ neuronal survival
Acute kidney injuryCalpain-1, AIM2 inflammasome↓ GSDMD cleavage, ↓ pyroptosis, ↑ Klotho expression
COVID-19Cathepsin L↓ Viral endosomal entry, ↓ tracheal viral load
Podocyte injury (FSGS)Calpain-1/2, TRPC6↓ Podocyte detachment, ↓ proteinuria

These findings underscore calpain/cathepsin inhibition as a multimodal strategy against proteolysis-driven cellular damage. Ongoing research explores calpeptin derivatives with optimized pharmacokinetics for clinical translation [7] [10].

Concluding Remarks

Calpeptin remains a cornerstone compound for probing calpain biology and its pathophysiological implications. Its well-characterized target specificity, historical utility in mechanistic studies, and expanding applications in viral, neurodegenerative, and inflammatory diseases highlight its enduring value in biomedical research. While challenges remain in optimizing in vivo stability and selectivity, recent prodrug approaches (e.g., S-Calpeptin) and structural refinements continue to enhance its translational potential. As understanding of calpain signaling networks deepens, calpeptin-derived inhibitors represent compelling candidates for diseases with unmet therapeutic needs.

Properties

CAS Number

117591-20-5

Product Name

Calpeptin

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1

InChI Key

PGGUOGKHUUUWAF-ROUUACIJSA-N

SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

enzylcarbonyl-Leu-nLeu-H
calpeptin
carbamic acid, N-((1S)-1-((((1S)-1-formylpentyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
N-CBZ-Leu-nLeu-al

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.